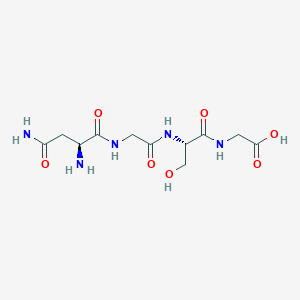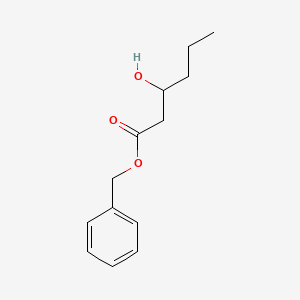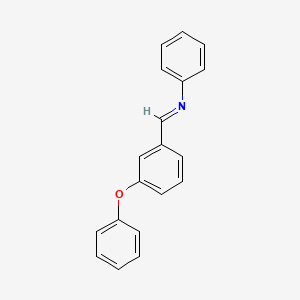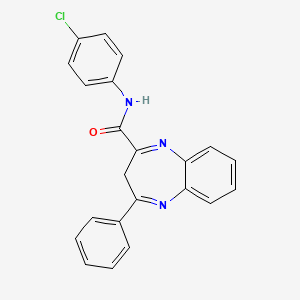
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a chlorophenyl and a phenyl group attached to the benzodiazepine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- typically involves the condensation of appropriate amines with benzodiazepine precursors. One common method includes the reaction of 4-chloroaniline with benzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to yield the desired benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography are often employed to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Introduction of halogen or nitro groups.
Wissenschaftliche Forschungsanwendungen
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly in the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- involves its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is crucial for its anxiolytic and sedative properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the chlorophenyl and phenyl groups can influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects and side effect profiles.
Eigenschaften
CAS-Nummer |
385383-28-8 |
|---|---|
Molekularformel |
C22H16ClN3O |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-phenyl-3H-1,5-benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O/c23-16-10-12-17(13-11-16)24-22(27)21-14-20(15-6-2-1-3-7-15)25-18-8-4-5-9-19(18)26-21/h1-13H,14H2,(H,24,27) |
InChI-Schlüssel |
HFGGDKHXBJPSRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=CC=CC=C2N=C1C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


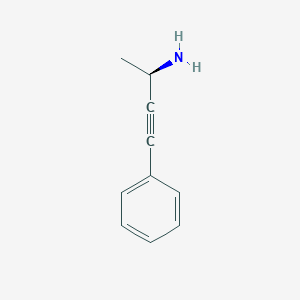
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)
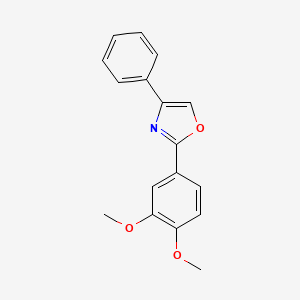

![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
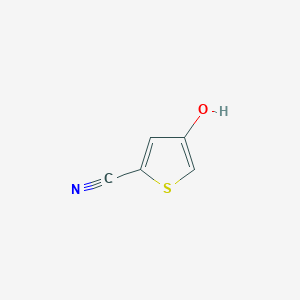

![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
